![molecular formula C17H18N2 B1451615 ([2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrol-3-YL]methyl)amine CAS No. 1177353-07-9](/img/structure/B1451615.png)
([2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrol-3-YL]methyl)amine
Overview
Description
The compound “([2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrol-3-YL]methyl)amine” is a complex organic molecule. It is a derivative of N,N-Dimethyl-1-naphthylamine , which is an aromatic amine derived from 1-naphthylamine by replacing the hydrogen atoms on the amino group with methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom. This would be substituted at the 2 and 5 positions with methyl groups, and at the 3 position with a naphthylmethylamine group .Scientific Research Applications
Environmental and Analytical Applications
Toxicity Assessment : Studies on compounds like 2-naphthylamine, which shares structural similarities with the chemical , have focused on their use in laboratories as model carcinogens and their detection in industrial environments, such as coke ovens. The research emphasizes the need for health risk assessments due to their potential toxic effects, particularly in occupational settings where exposure can affect the respiratory tract, mucous membranes, and skin (Czubacka & Czerczak, 2020).
Analytical Methods for Detection : There's a significant focus on developing sensitive and selective analytical methods for detecting hazardous chemicals in environmental samples. For instance, electrochemical sensors have been devised for the improved detection of paraquat in food samples, demonstrating the potential for similar analytical approaches to detect and quantify related compounds (Laghrib et al., 2020).
Toxicological Research
- Mechanisms of Toxicity : Research on paraquat poisoning has provided insights into the mechanisms of lung toxicity, which could inform studies on related compounds. Understanding the toxicodynamics, including the involvement of the polyamine transport system and oxidative stress generation, could be relevant for assessing the health risks of related chemicals (Dinis-Oliveira et al., 2008).
Potential Neurological Implications
- Sigma-1 Receptor Mediated Effects : While not directly related to the compound , research on N,N-dimethyltryptamine (DMT), a serotonergic hallucinogen, has found it to be an endogenous ligand of the sigma-1 receptor. This discovery opens up potential research avenues into the physiological roles of related compounds, particularly their effects beyond the central nervous system and possible protective mechanisms at the cellular level (Frecska et al., 2013).
properties
IUPAC Name |
(2,5-dimethyl-1-naphthalen-1-ylpyrrol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12-10-15(11-18)13(2)19(12)17-9-5-7-14-6-3-4-8-16(14)17/h3-10H,11,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXCMKOOHWYMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
([2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrol-3-YL]methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



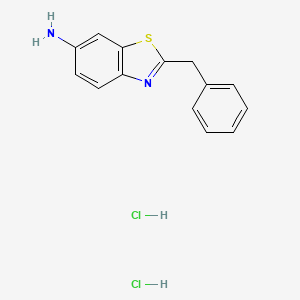

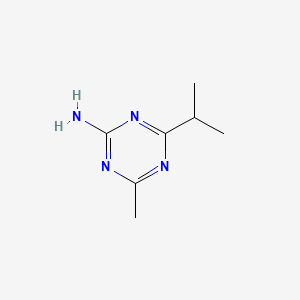
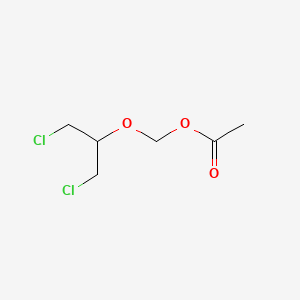
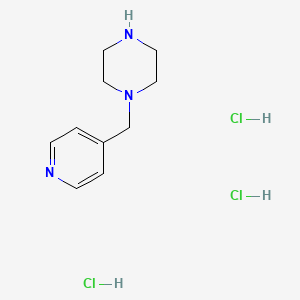
![3-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451542.png)
![1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1451544.png)
![7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B1451547.png)
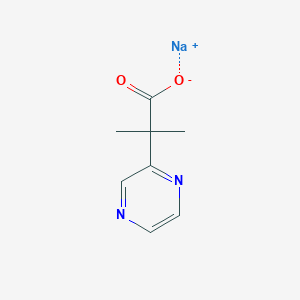
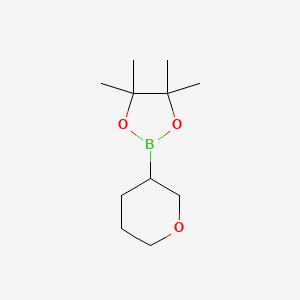
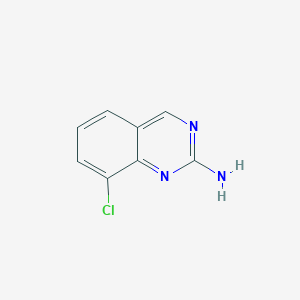
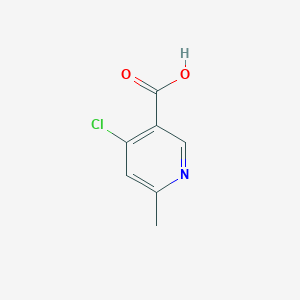
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride](/img/structure/B1451552.png)
![3-{[(4-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451553.png)